molecular formula C10H11B B1340069 1-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 75238-77-6

1-Bromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1340069
CAS No.: 75238-77-6
M. Wt: 211.1 g/mol
InChI Key: DJFWBXZNNOYGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11Br It is a brominated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under photochemical conditions, where the reaction mixture is irradiated with light to facilitate the bromination. The reaction is usually conducted at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods: In an industrial setting, the bromination of 1,2,3,4-tetrahydronaphthalene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and bromine concentration, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.

    Reduction Reactions: The compound can be reduced to 1,2,3,4-tetrahydronaphthalene by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of brominated naphthols or quinones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Hydroxylated or aminated derivatives.

    Reduction: 1,2,3,4-tetrahydronaphthalene.

    Oxidation: Brominated naphthols or quinones.

Scientific Research Applications

Chemical Synthesis

1-Bromo-1,2,3,4-tetrahydronaphthalene serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex organic molecules.

Reactions and Mechanisms

  • Cross-Coupling Reactions : The compound can undergo palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in synthetic organic chemistry. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
  • Electrophilic Aromatic Substitution : The presence of the bromine atom makes this compound a good electrophile for substitution reactions, allowing for the introduction of various functional groups into aromatic systems .

Biological Applications

Research indicates that this compound can influence biological systems due to its structural similarity to naturally occurring compounds.

Potential Pharmacological Uses

  • Anticancer Research : Studies suggest that derivatives of tetrahydronaphthalene exhibit anticancer properties. The brominated form may enhance these effects due to the electron-withdrawing nature of the bromine atom, which can stabilize reactive intermediates during metabolic processes .
  • Stem Cell Differentiation : This compound has been explored in the context of inducing stem cell differentiation. Its derivatives have been evaluated for their ability to modulate cellular pathways involved in stem cell biology .

Material Science

In material science, this compound is being investigated for its role in developing organic semiconductors.

Organic Electronics

  • Semiconductor Properties : The compound's ability to form π-stacking interactions makes it suitable for use in organic electronic devices. Research focuses on optimizing the physical properties of organic semiconductors by incorporating such compounds into device architectures .

Environmental Chemistry

The environmental impact and degradation pathways of this compound are also under investigation. Understanding how this compound behaves in ecological systems is crucial for assessing its safety and environmental footprint.

Biodegradation Studies

Research has shown that brominated compounds can persist in the environment; thus, studies are being conducted to evaluate their biodegradation and potential toxicity to aquatic organisms.

Data Summary Table

Application AreaDescriptionKey Findings/References
Chemical SynthesisIntermediate for cross-coupling reactionsUseful in pharmaceutical synthesis
Biological ApplicationsPotential anticancer agentInduces stem cell differentiation
Material ScienceRole in organic semiconductorsEnhances semiconductor properties
Environmental ChemistryStudies on biodegradationPersistent in ecological systems

Mechanism of Action

The mechanism of action of 1-Bromo-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The exact molecular pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

1-Bromo-1,2,3,4-tetrahydronaphthalene can be compared with other brominated naphthalene derivatives, such as:

    2-Bromo-1,2,3,4-tetrahydronaphthalene: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.

    1,3-Dibromo-1,2,3,4-tetrahydronaphthalene: Contains two bromine atoms, which can lead to more complex substitution patterns and reactivity.

    1-Bromo-2,3-dihydronaphthalene: A partially hydrogenated derivative with different electronic and steric properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and materials science.

Biological Activity

1-Bromo-1,2,3,4-tetrahydronaphthalene is a brominated derivative of tetrahydronaphthalene that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the bromination of tetrahydronaphthalene. The bromine atom introduces unique reactivity patterns that can be exploited in various chemical reactions. The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in materials science and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in electrophilic aromatic substitutions. This reactivity allows the compound to modulate cellular processes by influencing signaling pathways and enzyme activities.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that brominated naphthalene derivatives can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to altered cellular functions and potential therapeutic effects.
  • Cell Signaling Modulation : By interacting with receptors or signaling molecules, this compound may influence various cellular responses, including apoptosis and proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Studies on this compound

Study ReferenceFocus AreaKey Findings
Structure-Activity RelationshipIdentified potential for developing new antimicrobial agents based on structure modifications.
Enzyme InteractionDemonstrated inhibition of specific cytochrome P450 enzymes in vitro.
Cellular EffectsShowed modulation of cell viability in cancer cell lines at certain concentrations.

Notable Research Outcomes

  • A study published in NCBI reported that derivatives of tetrahydronaphthalene exhibit varying degrees of enzyme inhibition which could be leveraged for drug development .
  • Another research article highlighted the potential application of brominated compounds in synthesizing bioactive natural products with therapeutic properties .

Properties

IUPAC Name

1-bromo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWBXZNNOYGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560429
Record name 1-Bromo-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75238-77-6
Record name 1-Bromo-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1-Bromo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
1-Bromo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
1-Bromo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1-Bromo-1,2,3,4-tetrahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.